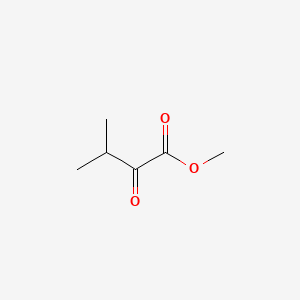
3-Metil-2-oxobutanoato de metilo
Descripción general
Descripción
“Methyl 3-methyl-2-oxobutanoate” is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group .
Molecular Structure Analysis
“Methyl 3-methyl-2-oxobutanoate” has a molecular formula of C6H10O3. It has a molecular weight of 130.14 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis
“Methyl 3-methyl-2-oxobutanoate” is involved in various enzymatic reactions. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the chemical reaction involving 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate .Physical And Chemical Properties Analysis
“Methyl 3-methyl-2-oxobutanoate” has a density of 1.0±0.1 g/cm^3, a boiling point of 161.9±9.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 56.3±15.9 °C .Aplicaciones Científicas De Investigación
Medicina
En el campo médico, el 3-Metil-2-oxobutanoato de metilo se explora por su posible uso en productos farmacéuticos. Puede servir como precursor en la síntesis de moléculas complejas que son ingredientes farmacéuticos activos (API). Sus derivados pueden utilizarse en el desarrollo de nuevos fármacos con mayor eficacia y menores efectos secundarios .
Agricultura
El this compound podría tener aplicaciones en la agricultura, particularmente en la síntesis de agroquímicos. Puede utilizarse para crear compuestos que protejan los cultivos de plagas y enfermedades o para desarrollar estimulantes del crecimiento que puedan aumentar los rendimientos de los cultivos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto puede utilizarse en la síntesis de nuevos polímeros o como materia prima para compuestos orgánicos utilizados en la producción de materiales de alto rendimiento. Estos materiales podrían tener aplicaciones en diversas industrias, como la automotriz, aeroespacial y electrónica .
Ciencia ambiental
El this compound puede estar involucrado en la investigación de la ciencia ambiental, particularmente en el estudio de los procesos de biodegradación. Comprender cómo este compuesto y sus derivados interactúan con el medio ambiente podría conducir al desarrollo de materiales y productos químicos más ecológicos .
Industria alimentaria
Este compuesto se evalúa por su seguridad y su posible uso como agente aromatizante en la industria alimentaria. Podría utilizarse para mejorar el perfil de sabor de varios productos alimenticios sin suponer un riesgo para la seguridad a los niveles actuales de ingesta .
Producción de energía
La investigación sobre el uso del this compound en la producción de energía está en curso. Podría ser un componente en el desarrollo de biocombustibles u otras fuentes de energía renovables, contribuyendo a soluciones energéticas más sostenibles .
Biotecnología
En biotecnología, el this compound se utiliza en procesos enzimáticos y microbianos. Puede ser un sustrato para la biocatálisis, lo que lleva a la producción de intermediarios quirales para productos farmacéuticos y otros compuestos biológicamente activos .
Productos farmacéuticos
La función del compuesto en los productos farmacéuticos se extiende a su uso como bloque de construcción para el desarrollo de fármacos. Puede utilizarse para sintetizar una variedad de moléculas farmacológicamente activas, lo que podría conducir a tratamientos para enfermedades que actualmente tienen opciones terapéuticas limitadas .
Mecanismo De Acción
Target of Action
Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .
Mode of Action
The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
Methyl 3-methyl-2-oxobutanoate is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of Methyl 3-methyl-2-oxobutanoate’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.
Action Environment
The action of Methyl 3-methyl-2-oxobutanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVBPZZQFOVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498766 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-67-8 | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


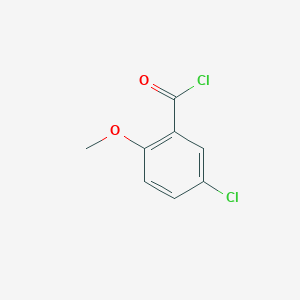

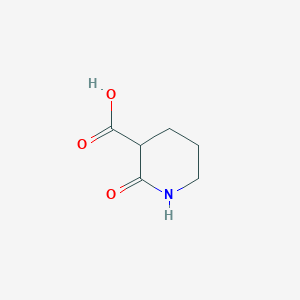
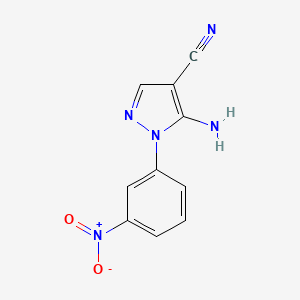
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
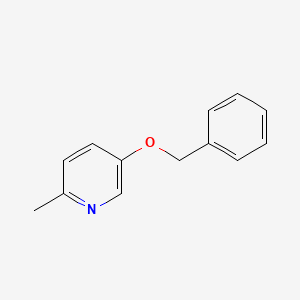
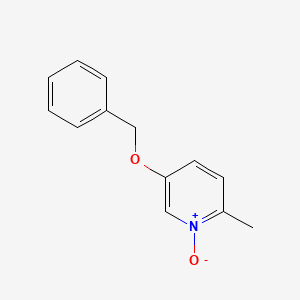
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
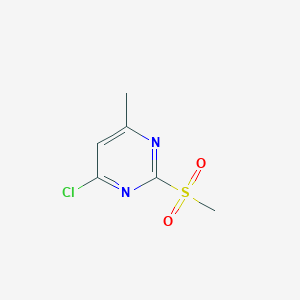
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)




